4-(3-Aminophenyl)morpholin-3-one
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-(3-aminophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABQKUMPNMOSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651808 | |
| Record name | 4-(3-Aminophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082495-22-4 | |
| Record name | 4-(3-Aminophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-aminophenyl)morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Medicinal Chemistry and Pharmacological Relevance of 4 3 Aminophenyl Morpholin 3 One Derivatives
Role as a Key Intermediate in Active Pharmaceutical Ingredients (APIs)
4-(4-Aminophenyl)morpholin-3-one (B139978) is a pivotal precursor in the creation of complex therapeutic agents. Its chemical properties allow it to be integrated into multi-step synthetic pathways to produce high-value pharmaceuticals.
The most prominent application of 4-(4-Aminophenyl)morpholin-3-one is as a central intermediate in the industrial-scale synthesis of Rivaroxaban. echemi.com Rivaroxaban is a potent, orally active direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. The synthesis of Rivaroxaban involves the reaction of 4-(4-aminophenyl)morpholin-3-one with other chemical entities to construct the final complex structure, which includes an oxazolidinone ring. sandoopharma.com Numerous patents and synthesis routes have been developed to optimize the preparation of this key intermediate, highlighting its economic and industrial importance in producing this widely used anticoagulant.
Table 1: Key Intermediates in a Common Rivaroxaban Synthesis Pathway
| Compound Name | Role in Synthesis |
| 4-Phenylmorpholin-3-one (B154935) | Starting material, which undergoes nitration. |
| 4-(4-Nitrophenyl)morpholin-3-one | Nitrated intermediate. |
| 4-(4-Aminophenyl)morpholin-3-one | Key intermediate formed by the reduction of the nitro group. |
| (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione | Advanced intermediate formed after reacting 4-(4-Aminophenyl)morpholin-3-one with an epoxide and forming the oxazolidinone ring. |
| Rivaroxaban | Final Active Pharmaceutical Ingredient. |
Beyond its role in anticoagulants, 4-(4-aminophenyl)morpholin-3-one is identified as a valuable building block in the development of other classes of therapeutic agents. It serves as a key intermediate in the synthesis of various pharmaceuticals, including those with potential analgesic and anti-inflammatory properties. chemimpex.com The morpholine (B109124) scaffold is a common feature in many biologically active compounds, and derivatives of this class have been explored for their anti-inflammatory effects. researchgate.net For instance, studies on related structures like 3-(4-aminophenyl)-coumarin derivatives have shown inhibitory effects on inflammatory cytokines, suggesting the potential of the aminophenyl-scaffold in designing new anti-inflammatory drugs. nih.gov
Investigation of Therapeutic Potential Across Disease Areas
The structural motifs present in 4-(4-aminophenyl)morpholin-3-one have inspired further research into the therapeutic activities of its derivatives in various disease contexts.
The primary pharmacological relevance of 4-(4-aminophenyl)morpholin-3-one is demonstrated through its incorporation into Rivaroxaban. As a direct Factor Xa inhibitor, Rivaroxaban effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of blood clots. It is used for the prevention and treatment of thromboembolic diseases such as deep vein thrombosis (DVT) and pulmonary embolism (PE). The efficacy of Rivaroxaban underscores the importance of the morpholin-3-one (B89469) phenyl group as a core component for achieving high-affinity binding to the Factor Xa active site.
Research has indicated that 4-(4-aminophenyl)morpholin-3-one and its derivatives are promising candidates for cancer therapy. chemimpex.comguidechem.com The morpholine ring is a recognized pharmacophore in the design of anticancer agents, and various derivatives have been synthesized and evaluated for their ability to combat cancer. researchgate.net
Studies have explored the potential of 4-(4-aminophenyl)morpholin-3-one as an anticancer agent, with findings suggesting it can inhibit the growth of certain cancer cells. guidechem.com The broader class of morpholine derivatives has shown significant activity in this area. For example, novel 4-morpholinopyrrolopyrimidine derivatives have been developed as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway that is frequently deregulated in human cancers. nih.gov These PI3K inhibitors demonstrated effective inhibition of tumor cell growth in vitro. nih.gov Other research has focused on synthesizing various derivatives containing the morpholine moiety and evaluating their cytotoxic effects against a range of human cancer cell lines.
Table 2: Examples of Anticancer Activity in Morpholine Derivatives
| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |
| 4-Morpholinopyrrolopyrimidines | MDA-361 (Human Breast Cancer) | Inhibition of tumor cell growth via PI3K inhibition. | nih.gov |
| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines | H460, HT-29, MDA-MB-231 | Strong cytotoxic activities. | researchgate.net |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-ones | HeLa (Cervical Cancer) | Dose-dependent inhibition of cell growth. | nih.gov |
| 4-Imidazolidinones | HCT116, SW620 (Colorectal Cancer) | Triggering of ROS-dependent apoptosis. | mdpi.com |
Anticancer and Antitumor Activities
Induction of Cell Cycle Arrest and Apoptosis
A key strategy in anticancer drug discovery is the identification of compounds that can selectively induce programmed cell death, or apoptosis, in malignant cells. Certain derivatives of morpholin-3-one have demonstrated the ability to interfere with the cell cycle and trigger apoptotic pathways in cancer cell lines.
Research has shown that specific morpholin-3-one derivatives can inhibit the proliferation of A549 lung cancer cells in a dose-dependent manner. Further investigation into the mechanism revealed that these compounds could induce apoptosis and disrupt the normal progression of the cell cycle. For instance, three effective derivatives were found to partially block the cell cycle at the G1 phase. This arrest was accompanied by a significant elevation in the levels of the p53 tumor suppressor protein and the Fas receptor, both of which are crucial regulators of cell growth and apoptosis. The pro-apoptotic effect of these derivatives was associated with the translocation of p53 and the clustering of the Fas receptor, suggesting these compounds could be valuable as potential anticancer drug candidates and as tools for studying lung cancer cell apoptosis. tandfonline.com
| Derivative Compound | Observed Effect on A549 Lung Cancer Cells |
|---|---|
| 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one | Induces apoptosis and causes G1 phase cell cycle arrest. tandfonline.com |
| 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one | Induces apoptosis and causes G1 phase cell cycle arrest. tandfonline.com |
| 6-((4-nitrophenoxy) methyl)-4-phenylmorpholin-3-one | Induces apoptosis and causes G1 phase cell cycle arrest. tandfonline.com |
Angiogenesis Inhibition
Antimicrobial Efficacy (Antibacterial and Antifungal)
The morpholine nucleus is a component of several compounds with established antimicrobial properties. tandfonline.comnih.gov For example, the antibiotic Linezolid, which contains a morpholine ring, is used against gram-positive bacteria. nih.gov Research into novel derivatives has shown that this scaffold can be incorporated to produce compounds with significant antibacterial and antifungal activities.
Studies on novel 4-phenyl morpholine derivatives have demonstrated their potential as antimicrobial agents. tandfonline.com For instance, a series of 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines, which contain the morpholine moiety, exhibited a varied range of antifungal activity against strains like Aspergillus flavus, Mucor, Rhizopus, and Microsporum gypseum, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 200 μg/mL. tandfonline.com
Furthermore, other synthesized morpholine derivatives incorporating an azole nucleus have shown activity against Mycobacterium smegmatis, a non-pigmented mycobacterium, as well as the fungi Candida albicans and Saccharomyces cerevisiae. nih.govnih.gov One 1,2,4-triazole (B32235) derivative containing morpholine and pyridine (B92270) nuclei showed notable activity against M. smegmatis with a MIC value of 15.6 μg/mL. nih.gov Another study highlighted that compounds like 1-(3-methoxy-1-phenyl-propyl)morpholine possess pronounced antimicrobial activity against pathogenic bacteria including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. asianpubs.org
| Derivative Class | Target Microorganisms | Key Findings |
|---|---|---|
| 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines | Aspergillus flavus, Mucor, Rhizopus, Microsporum gypseum | Displayed a wide range of antifungal activity (MICs: 6.25–200 μg/mL). tandfonline.com |
| Morpholine derivatives with an azole nucleus | Mycobacterium smegmatis, Candida albicans, Saccharomyces cerevisiae | Showed activity, particularly against M. smegmatis (MIC: 15.6 μg/mL for one derivative). nih.gov |
| 1-(3-methoxy-1-phenyl-propyl)morpholine | Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus | Demonstrated pronounced antimicrobial activity against various pathogenic bacteria. asianpubs.org |
Potential in Neurological Disorder Treatment
Developing drugs for the central nervous system (CNS) presents significant challenges, primarily the need for molecules to cross the blood-brain barrier (BBB). The morpholine ring is a valuable heterocycle in this context due to its unique physicochemical and conformational properties. nih.gov The presence of a weakly basic nitrogen atom and an oxygen atom gives the ring a favorable pKa value and flexibility, enhancing both blood solubility and brain permeability. nih.gov
In CNS-active compounds, the morpholine moiety is utilized to enhance potency, act as a scaffold to orient other functional groups correctly, and modulate pharmacokinetic properties. nih.gov Its structural similarity to endogenous neurotransmitters allows morpholine-containing compounds to interact with various CNS targets. Research has explored morpholine derivatives for their potential in treating neurodegenerative conditions like Parkinson's disease, as well as mood disorders and pain. For example, replacing a piperidine (B6355638) ring with a morpholine ring in certain compounds was shown to improve potency and CNS druggability, resulting in a higher ability to penetrate the BBB. nih.gov This highlights the significant role of the morpholine scaffold in the design of new drugs for neurological disorders. nih.gov
Modulation of Cyclooxygenase (COX) Enzymes for Anti-inflammatory Effects
Cyclooxygenase (COX) enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). While 4-phenyl morpholine derivatives have been reported to possess general anti-inflammatory properties, specific studies detailing the mechanism of action via modulation of COX-1 or COX-2 enzymes by 4-(3-Aminophenyl)morpholin-3-one derivatives are limited. tandfonline.com The development of selective COX-2 inhibitors was a major step in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov However, the direct interaction of the this compound scaffold with these specific enzyme isoforms has not been extensively characterized in the available literature.
HIV Capsid Modulation and Viral Replication Inhibition
The HIV-1 capsid, a protein shell that encloses the viral genome, is a critical component for viral replication and has become an attractive target for novel antiretroviral drugs. embopress.orgnih.gov Inhibitors that disrupt the proper assembly or disassembly of the capsid can effectively suppress HIV-1 infection. researchgate.net Several small-molecule inhibitors that target the capsid have been developed, including compounds like PF-3450074 (PF74) and Lenacapavir, which bind to a specific pocket on the capsid protein. embopress.orgnih.gov However, these identified potent inhibitors belong to different chemical classes, such as quinazolin-4-ones or N-phenyl-N'-substituted ureas. researchgate.netnatap.org While the HIV capsid represents a promising therapeutic target, there is currently a lack of specific research in the reviewed literature that identifies derivatives of this compound as modulators of HIV capsid function or inhibitors of viral replication through this mechanism.
Activities Against Other Pathogens (e.g., Anti-malarial, Anti-leishmanial, Antitubercular, Antiviral)
The search for new therapeutic agents against a variety of pathogens is a continuous effort in medicinal chemistry.
Antitubercular Activity: While research on 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives has shown activity against Mycobacterium tuberculosis, this represents a different chemical scaffold. nih.gov More relevantly, studies on morpholine derivatives have demonstrated their potential as antitubercular agents. Certain newly synthesized morpholine derivatives containing an azole nucleus were found to be active against Mycobacterium smegmatis, a commonly used model organism for studying drugs against M. tuberculosis. nih.govnih.gov This suggests that the morpholine core could be a valuable starting point for developing new antitubercular drugs.
Anti-malarial and Anti-leishmanial Activities: The 4-aminoquinoline (B48711) scaffold is the basis for many well-known anti-malarial drugs like Chloroquine and Amodiaquine. nih.govnih.govhilarispublisher.com Similarly, 4-aminoquinoline derivatives have been investigated as potential agents against Leishmania amazonensis. nih.gov These compounds share the aminophenyl structural element with this compound. However, the pharmacological activity of 4-aminoquinolines is strongly tied to the quinoline (B57606) ring system, and specific research data on the anti-malarial or anti-leishmanial properties of derivatives containing the distinct morpholin-3-one ring in place of the quinoline is not available in the reviewed search results.
Antiviral Activity: Beyond HIV, the broader antiviral potential of this compound derivatives is not well-documented in the available literature. While other heterocyclic systems, such as 1,3,4-thiadiazine derivatives, have been explored for antiviral properties against viruses like Herpes Simplex Virus (HSV), similar focused studies on the this compound scaffold are not prominently featured in the search results.
Applications in Arteriosclerosis and Hypertriglyceridemia
While this compound itself is primarily a synthetic intermediate, its derivatives, most notably the direct Factor Xa (FXa) inhibitor Rivaroxaban, have significant applications in the management of arteriosclerosis and the prevention of atherothrombotic events. nih.govnice.org.uknih.govnih.gov Arteriosclerosis, a condition characterized by the hardening and narrowing of arteries, is a major risk factor for cardiovascular diseases. oup.com The role of coagulation factors, including FXa, extends beyond simple clot formation to promoting the underlying pathological processes of atherosclerosis, such as inflammation, endothelial dysfunction, and plaque instability. oup.comahajournals.org
Derivatives of this compound, specifically FXa inhibitors, are utilized to mitigate these risks. Clinical studies have demonstrated that low-dose Rivaroxaban, when added to standard antiplatelet therapy like aspirin (B1665792), effectively reduces the incidence of major adverse cardiovascular events in patients with stable atherosclerotic vascular disease, including coronary artery disease and peripheral artery disease. nih.govnice.org.uknih.gov Research indicates that these benefits are not solely due to the anticoagulant effect but also stem from pleiotropic actions, including anti-inflammatory properties and the improvement of endothelial function. nih.govahajournals.org For instance, Rivaroxaban has been shown to attenuate the development and progression of atherosclerosis in preclinical models. ahajournals.org
Current guidelines support the use of low-dose Rivaroxaban in conjunction with aspirin for preventing atherothrombotic events in high-risk patients with coronary or peripheral artery disease. nih.govnice.org.uk
There is currently no direct evidence from the reviewed literature to suggest that this compound or its derivatives are used in the treatment of hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood. nih.govmedscape.com The primary focus of its derivatives in cardiovascular medicine is on the prevention of thrombotic events related to atherosclerosis. nih.gov
Mechanism of Action Studies
Elucidation of Molecular Targets and Biological Pathways
The principal molecular target for the pharmacologically active derivatives of this compound is the activated coagulation Factor X (Factor Xa). oup.comnih.govnih.gov Factor Xa is a serine protease that occupies a critical juncture in the coagulation cascade, linking the intrinsic and extrinsic pathways. oup.com Its primary function is to catalyze the conversion of prothrombin to thrombin, the central enzyme in fibrin (B1330869) clot formation. oup.com By directly inhibiting FXa, derivatives like Rivaroxaban effectively block this amplification step, leading to a potent anticoagulant effect. oup.comnih.gov
Beyond its role in hemostasis, Factor Xa is implicated in cellular signaling pathways that contribute to vascular pathology. oup.comnih.gov A key pathway involves the activation of Protease-Activated Receptors (PARs), particularly PAR2. nih.govnih.gov Activation of PAR2 by FXa on various cell types, including vascular smooth muscle cells and macrophages, can promote vascular inflammation and contribute to the progression of atherosclerosis. oup.comnih.gov Studies have shown that Rivaroxaban can attenuate atherosclerosis by alleviating FXa-PAR2-mediated suppression of macrophage autophagy and subsequent inflammasome activation. nih.gov Therefore, the therapeutic effects of these derivatives in atherosclerosis are mediated not only through the inhibition of the coagulation pathway but also by modulating these thromboinflammatory signaling pathways. oup.com
Additionally, the broader arylmorpholine scaffold, to which this compound belongs, has been investigated for other molecular targets. Some arylmorpholine compounds have been identified as inhibitors of the phosphoinositide 3-kinase (PI3-K) family and DNA-dependent protein kinase (DNA-PK), suggesting that derivatives could potentially be developed to target these signaling pathways involved in cell growth, differentiation, and DNA repair. ucsf.edu
Investigation of Enzyme Inhibition Profiles (e.g., COX-1/COX-2 selectivity, Factor Xa)
The enzyme inhibition profile of derivatives of this compound is dominated by high-potency, selective inhibition of Factor Xa. nih.govoup.comnih.gov As a core component of the prothrombinase complex, FXa is a highly attractive target for anticoagulant therapy. oup.com Rivaroxaban, a direct oral anticoagulant derived from this chemical scaffold, binds directly and reversibly to the active site of both free and prothrombinase-bound FXa. nih.govnih.gov This action effectively neutralizes its enzymatic activity, preventing the downstream generation of thrombin and subsequent fibrin formation. oup.com
The development of these derivatives has been centered on achieving high selectivity for Factor Xa over other related serine proteases in the coagulation cascade (like thrombin) and other enzyme systems to minimize off-target effects. oup.com This selectivity contributes to a predictable anticoagulant response.
Based on the available scientific literature, there is no indication that this compound or its primary anticoagulant derivatives have been investigated for or possess significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). The mechanism of action is distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs), which exert their effects through the inhibition of COX enzymes. The pharmacological activity of this compound derivatives in the context of medicinal chemistry is firmly established within the domain of Factor Xa inhibition.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Structural Features for Biological Activity
The biological potential of 4-(3-aminophenyl)morpholin-3-one is intrinsically linked to its two primary structural components: the morpholin-3-one (B89469) heterocycle and the 3-aminophenyl substituent.
The Morpholine-3-one Ring: The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, known to enhance potency and modulate pharmacokinetic properties through molecular interactions with target proteins like kinases. e3s-conferences.org The six-membered ring contains both a nitrogen and an oxygen atom, which can participate in hydrogen bonding. The carbonyl group (C=O) at the 3-position of the ring acts as a hydrogen bond acceptor, a crucial feature for anchoring the molecule within the binding site of a biological target.
The Aminophenyl Group: The phenyl ring provides a rigid anchor and a platform for various intermolecular interactions, such as pi-pi stacking with aromatic amino acid residues in a protein's active site. The primary amine (-NH2) group is a key functional group that can act as a hydrogen bond donor. Its position on the phenyl ring is critical for determining the molecule's binding orientation and selectivity. Furthermore, this amine group serves as a reactive handle for synthetic modification, allowing for the extension of the scaffold to build more complex derivatives.
Impact of Substitution Patterns on Potency and Selectivity
While comprehensive SAR studies focusing exclusively on a broad range of substitutions on the this compound scaffold are not extensively detailed in publicly available literature, the position of the amino group on the phenyl ring is a critical determinant of molecular properties and subsequent biological activity. A direct comparison can be made with its isomer, 4-(4-aminophenyl)morpholin-3-one (B139978), which is also a key intermediate in pharmaceutical synthesis. tdcommons.org
The change in the amino group's position from meta (3-position) to para (4-position) alters the molecule's geometry, dipole moment, and electronic distribution. This directly influences how the molecule can orient itself and interact within a target binding pocket. For instance, in the development of dual serotonin (B10506) and noradrenaline reuptake inhibitors based on a different morpholine scaffold, stereochemistry and substitution patterns on the aryl rings were found to be determinative for potency and selectivity. nih.gov Similarly, for morpholine derivatives targeting protein kinases, specific substitutions on the associated aromatic rings are crucial for achieving high potency. e3s-conferences.org Therefore, the specific location of the amino group on the phenyl ring of 4-phenylmorpholin-3-one (B154935) derivatives is a fundamental aspect of their design, dictating the potential for interaction and the vector for further chemical modification.
Conformational Analysis and Ligand-Binding Interactions
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For this compound, the six-membered morpholin-3-one ring is not planar and is expected to adopt low-energy chair-like conformations to minimize steric and torsional strain.
Specific ligand-binding interactions depend on the target protein. Generally, the key interactions for this scaffold would involve:
Hydrogen Bonding: The carbonyl oxygen of the morpholinone ring and the nitrogen of the amino group can act as hydrogen bond acceptors and donors, respectively.
Hydrophobic and Aromatic Interactions: The phenyl ring can engage in hydrophobic interactions or pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.
Computational Chemistry Approaches in SAR Development
Computational tools are integral to modern drug discovery and are used to rationalize SAR, guide molecular design, and predict properties of compounds like this compound.
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov In the context of this compound derivatives, docking studies would be used to place the molecule into the active site of a target protein (e.g., a protein kinase or caspase). e3s-conferences.org
The process involves preparing a 3D structure of the ligand and the protein target. The docking algorithm then samples a large number of possible orientations of the ligand within the binding site and scores them based on factors like intermolecular energetics, shape complementarity, and electrostatic interactions. The results can reveal plausible binding modes and highlight key interactions, such as the hydrogen bonds and hydrophobic contacts discussed earlier. This information is invaluable for designing new analogs with improved potency or selectivity by suggesting specific modifications that could enhance these favorable interactions.
Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are widely used in computational models to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Several key descriptors for this compound have been calculated and are available in public databases. nih.govuni.lu
These descriptors help chemists assess the "drug-likeness" of a molecule. For example, a low XLogP suggests good water solubility, while a TPSA below 140 Ų is often correlated with good cell permeability. The number of hydrogen bond donors and acceptors indicates the molecule's potential to form interactions with biological targets.
Table 1: Predicted Molecular Descriptors for this compound
| Descriptor | Value | Significance in Drug Design |
|---|---|---|
| Molecular Weight | 192.21 g/mol | Influences size and diffusion characteristics. |
| XLogP3 | 0.3 | A measure of lipophilicity; low value suggests higher hydrophilicity. |
| Hydrogen Bond Donors | 1 | The -NH2 group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, ring oxygen, and ring nitrogen can accept hydrogen bonds. |
| Rotatable Bond Count | 1 | Indicates molecular flexibility. |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | Predicts cell membrane permeability and bioavailability. |
| Complexity | 220 | A measure of the intricacy of the molecular structure. |
Data sourced from PubChem CID 28917387. nih.gov
Preclinical Research and Translational Potential
In Vitro Pharmacological Profiling and Efficacy Assessment
In vitro studies are the first step in characterizing a compound's biological activity. These experiments are conducted in a controlled environment, such as a test tube or petri dish, using isolated cells or microorganisms.
Cell-based assays are fundamental tools in drug discovery, offering insights into how a compound interacts with its biological target within a cellular context. nuvisan.com These assays can measure a wide range of cellular responses, from specific target binding to broader phenotypic changes. For a compound such as 4-(3-Aminophenyl)morpholin-3-one, a variety of assays would be employed to understand its biological function.
While specific target engagement data for this compound is not extensively documented in public literature, its isomer, 4-(4-aminophenyl)morpholin-3-one (B139978), has been subject to high-throughput phenotypic profiling (HTPP) using the Cell Painting assay. epa.gov This type of assay assesses changes in cellular morphology and features upon compound treatment to infer biological activity.
The general workflow for assessing a new chemical entity involves a tiered approach, starting with broad screening and moving towards more specific, complex models.
| Functional Assays | Measures a specific downstream cellular function that is modulated by the target. | Calcium flux assays for GPCRs, kinase activity assays. |
The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's potency against a specific microorganism. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microbe after overnight incubation. This is a critical parameter for any compound being investigated for potential use as an antibiotic.
Currently, there are no publicly available studies detailing the MIC values for this compound against various bacterial or fungal strains. However, research into derivatives of its structural isomer, 4-(4-aminophenyl)morpholin-3-one, has been conducted to explore potential antimicrobial activity. These studies involve synthesizing new molecules based on the aminophenylmorpholinone scaffold and testing them against a panel of microbes. This approach highlights a potential avenue of investigation for the 3-amino isomer as well.
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, a compound may advance to in vivo testing. These studies use living organisms, typically animal models of human disease, to evaluate a drug's efficacy and how it behaves in a complex biological system.
There is no specific information in the available literature regarding in vivo efficacy studies conducted on this compound. The majority of research focuses on its isomer, 4-(4-aminophenyl)morpholin-3-one, which is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. tdcommons.orgvandvpharma.com Rivaroxaban itself has undergone extensive in vivo testing in various animal models to establish its efficacy in preventing and treating thromboembolic diseases. tdcommons.org These studies were crucial for its eventual approval for human use. Should this compound be identified as a candidate for a specific disease, it would undergo a similar, rigorous process of in vivo validation.
Lead Compound Identification and Optimization
A "lead compound" is a chemical compound that has shown promising biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The process of identifying and refining these leads is a cornerstone of medicinal chemistry.
The compound this compound possesses several features—such as a rigid heterocyclic core and a reactive amino group—that make it an attractive scaffold for chemical library synthesis. However, it has not been prominently identified as a lead compound for a specific biological target in the public domain.
In contrast, its isomer, 4-(4-aminophenyl)morpholin-3-one, is widely recognized not as a lead with intrinsic activity, but as a critical "key intermediate" or building block in the synthesis of Rivaroxaban. google.comgoogle.comwipo.int This distinction is important; rather than being optimized itself, it serves as a foundational piece that is incorporated into a larger, more complex active molecule. The established synthetic routes to produce this isomer highlight its importance in the pharmaceutical supply chain. tdcommons.orgpatsnap.com
Strategic Development of Derivatives for Enhanced Bioactivity
The strategic modification of a core chemical structure is a key method for developing new drugs. By adding or altering functional groups, medicinal chemists can fine-tune a molecule's properties to enhance its interaction with a biological target and improve its drug-like characteristics.
While there is a lack of specific research on the development of derivatives from this compound, the strategies employed for its 4-amino isomer provide a clear blueprint for how such a program could be approached. For example, a Chinese patent describes a preparation method for a 4-(4-aminophenyl)morpholin-3-one derivative as part of the synthesis of Rivaroxaban, where the amine group is further reacted to build the final complex molecule. google.com This demonstrates the utility of the aminophenyl-morpholinone scaffold as a platform for creating more elaborate structures with specific biological functions.
Table 2: Compound Names Mentioned in the Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1082495-22-4 | C₁₀H₁₂N₂O₂ |
| 4-(4-Aminophenyl)morpholin-3-one | 438056-69-0 | C₁₀H₁₂N₂O₂ |
| Rivaroxaban | 366789-02-8 | C₁₉H₁₈ClN₃O₅S |
| 4-(4-nitrophenyl)-morpholine | 5040-69-7 | C₁₀H₁₂N₂O₃ |
| p-nitroaniline | 100-01-6 | C₆H₆N₂O₂ |
| dichloroethyl ether | 111-44-4 | C₄H₈Cl₂O |
| 4-phenyl-3-morpholinone | 56611-65-5 | C₁₀H₁₁NO₂ |
| 2-anilinoethanol | 122-98-5 | C₈H₁₁NO |
| Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O |
Q & A
Q. What are the primary synthetic routes for preparing 4-(3-Aminophenyl)morpholin-3-one, and how can reaction conditions be optimized?
The synthesis typically involves the reduction of 4-(3-Nitrophenyl)morpholin-3-one using catalytic hydrogenation or transfer hydrogenation. Key parameters include:
- Catalysts : Palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere .
- Solvents : Methanol or ethanol to stabilize intermediates and enhance solubility.
- Temperature : 25–60°C for 6–24 hours, depending on the nitro group's reactivity .
- Yield Optimization : Monitoring reaction progress via TLC and adjusting pH to minimize side reactions (e.g., over-reduction or deamination) .
Q. Table 1: Representative Reaction Conditions
Q. What analytical techniques are critical for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and purity. Key signals include morpholinone protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- HPLC-MS : Detects impurities (e.g., unreacted nitro precursors or deaminated byproducts) with a C18 column and acetonitrile/water mobile phase .
Q. What are common derivatization reactions for this compound in organic synthesis?
The amino group enables diverse transformations:
- Coupling Reactions : Amide formation using HATU/DIPEA with carboxylic acids .
- Triazine Substitution : Reaction with cyanuric chloride to form 1,3,5-triazine derivatives for biological screening .
- Schiff Base Formation : Condensation with aldehydes/ketones for coordination chemistry studies .
Advanced Research Questions
Q. What mechanistic insights explain the reduction of nitro to amino groups in this compound?
The reduction proceeds via a stepwise mechanism:
Nitro → Nitroso : Catalytic hydrogenation forms a nitroso intermediate.
Nitroso → Hydroxylamine : Further reduction under acidic conditions.
Hydroxylamine → Amine : Final reduction to the primary amine .
Kinetic studies suggest the rate-determining step involves H₂ adsorption on the catalyst surface, influenced by solvent polarity and steric hindrance .
Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in derivatives?
- SHELX Software : Used for solving crystal structures via direct methods (SHELXS) and refining against high-resolution data (SHELXL).
- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings, critical for stability in polymorphs .
- Example : A derivative’s crystal structure may reveal intramolecular H-bonding between NH₂ and the morpholinone carbonyl, affecting solubility .
Q. How does this compound interact with biological targets?
- Enzyme Inhibition : The morpholinone core mimics transition states in oxidoreductases (e.g., binding to NADPH pockets via H-bonding) .
- Antimicrobial Activity : Triazine derivatives show MIC values of 2–8 µg/mL against S. aureus and C. albicans due to membrane disruption .
Q. What strategies mitigate impurity formation during scale-up synthesis?
Q. Table 2: Impurity Profiling Data
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Dimer (IMP-20.15/2.57) | Intermolecular coupling | Lower pH during reaction . |
| Deaminated product | Over-reduction of NH₂ group | Controlled H₂ exposure . |
Q. How is this compound utilized in synthesizing triazine-based pharmacophores?
- Stepwise Substitution : React with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) at 0°C in acetone to form dichloro-triazine intermediates (INT-1). Subsequent substitution with aryl amines yields bioactive derivatives (e.g., V3-f with MIC = 2 µg/mL) .
- Regioselectivity : The amino group’s nucleophilicity directs substitution at the 4-position of triazine, confirmed by NOESY NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
